molecular formula C10H9F3O3 B1412718 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid CAS No. 2158482-07-4

2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid

Cat. No.: B1412718
CAS No.: 2158482-07-4
M. Wt: 234.17 g/mol
InChI Key: ZHSGCBLKDXWMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,2-difluoropropoxy)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-10(12,13)5-16-8-4-6(11)2-3-7(8)9(14)15/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSGCBLKDXWMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC(=C1)F)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid CAS 2158482-07-4

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid (CAS 2158482-07-4) is a specialized fluorinated intermediate primarily utilized in the synthesis of high-affinity small molecule inhibitors, particularly within the oncology and immunology sectors. Its structural core—a benzoic acid scaffold substituted with a 2,2-difluoropropoxy group—serves as a critical bioisostere in medicinal chemistry.

This moiety is designed to mimic standard alkoxy chains (like propoxy) while introducing the "Fluorine Effect":

  • Metabolic Blockade: The gem-difluoro group (

    
    ) blocks oxidative metabolism (hydroxylation) at the vulnerable 
    
    
    
    -position of the alkyl chain.
  • Lipophilicity Modulation: Fluorination lowers the

    
     of neighboring protons and alters the 
    
    
    
    , often improving membrane permeability without sacrificing water solubility to the same extent as purely hydrocarbon chains.
  • Conformational Locking: The gauche effect of the difluoro group can lock the side chain into a specific bioactive conformation, enhancing target binding affinity.

This guide details the synthesis, handling, and application of this compound, moving beyond catalog data to provide actionable, field-proven protocols.

Part 2: Chemical Profile & Properties

PropertyDataNotes
Chemical Name 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid
CAS Number 2158482-07-4
Molecular Formula

Molecular Weight 234.17 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO, Methanol, DCMLow solubility in water (acid form)
pKa (Calc.) ~3.5More acidic than benzoic acid (4.2) due to F-substituents
LogP (Calc.) ~2.8Optimized for oral bioavailability
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 4 (3 Oxygen + Fluorine interactions)

Part 3: Synthetic Architecture

The synthesis of CAS 2158482-07-4 presents a regioselectivity challenge. Direct nucleophilic aromatic substitution (


) on 2,4-difluorobenzoic acid typically favors the 4-position due to the para-directing electron-withdrawing carbonyl group.

Therefore, the "Phenol Alkylation Strategy" is the authoritative route. This approach starts with 4-fluoro-2-hydroxybenzoic acid (4-fluorosalicylic acid), ensuring the 4-fluoro substituent is already in place and the 2-position is available for selective functionalization.

Core Synthetic Workflow (DOT Visualization)

SynthesisPath SM 4-Fluoro-2-hydroxybenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Reflux Inter1 Intermediate 1: Methyl 4-fluoro-2-hydroxybenzoate Step1->Inter1 Step2 Step 2: Mitsunobu Etherification (2,2-Difluoropropanol, DIAD, PPh3) Inter1->Step2 0°C to RT Inter2 Intermediate 2: Methyl 2-(2,2-difluoropropoxy)-4-fluorobenzoate Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Hydrolysis Product FINAL PRODUCT: 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid Step3->Product Acidification (HCl)

Caption: Figure 1. Regioselective synthesis pathway avoiding 4-position substitution by utilizing a salicylic acid scaffold.

Part 4: Experimental Protocols (Best Practice)

These protocols are designed for research-scale synthesis (1–5g) and prioritize yield and purity over speed.

Step 1: Protection (Esterification)

Rationale: The carboxylic acid must be protected to prevent interference during the alkylation step and to improve the solubility of the intermediate in organic solvents (THF/DCM).

  • Dissolve: Charge 4-fluoro-2-hydroxybenzoic acid (1.0 eq) into dry Methanol (10 mL/g).

  • Catalyze: Add concentrated

    
     (0.1 eq) dropwise.
    
  • Reflux: Heat to reflux (

    
    ) for 12 hours. Monitor by TLC (System: 20% EtOAc/Hexane).
    
  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with Sat.[1]

    
     (carefully!) to neutralize acid, then Brine. Dry over 
    
    
    
    .[1][2]
  • Output: Methyl 4-fluoro-2-hydroxybenzoate (typically >95% yield, white solid).

Step 2: The Critical Step – Mitsunobu Alkylation

Rationale: Direct alkylation with 2,2-difluoropropyl halides is often sluggish due to the electron-withdrawing effect of the fluorines reducing electrophilicity. The Mitsunobu reaction activates the alcohol (2,2-difluoropropanol ) directly, ensuring efficient ether formation under mild conditions.

  • Reagents:

    • Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq)

    • 2,2-Difluoropropanol (1.2 eq)

    • Triphenylphosphine (

      
      ) (1.5 eq)
      
    • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

    • Solvent: Anhydrous THF (15 mL/g)

  • Procedure:

    • Setup: In a flame-dried flask under Nitrogen/Argon, dissolve the phenol intermediate,

      
      , and 2,2-difluoropropanol in THF. Cool to 0°C .[1][3]
      
    • Addition: Add DIAD dropwise over 20 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours.

    • Validation: Check LC-MS for the mass of the ether ester (

      
       or 
      
      
      
      ).
    • Workup: Concentrate THF. Triturate the residue with cold 10% EtOAc/Hexane to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter.

    • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

    • Output: Methyl 2-(2,2-difluoropropoxy)-4-fluorobenzoate.

Step 3: Deprotection (Saponification)
  • Dissolve: Dissolve the ester (1.0 eq) in THF:Water (3:1 ratio).

  • Hydrolyze: Add LiOH·H2O (2.5 eq). Stir at RT for 4 hours.

  • Acidify: Cool to 0°C. Acidify with 1M HCl to pH ~2. The product should precipitate.[3][4][5][6]

  • Isolation: Filter the white solid. Wash with cold water. Dry in a vacuum oven at 45°C.

  • Final Purity Check:

    
     NMR and HPLC (>98% purity required for biological assays).
    

Part 5: Medicinal Chemistry Applications

The 2-(2,2-difluoropropoxy) motif is a high-value structural element in modern drug design, particularly for HIF-2


 inhibitors  and PROTAC linkers .
Structure-Activity Relationship (SAR) Logic

SAR Core 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid Effect1 Gem-Difluoro (CF2) Blocks P450 metabolism Increases half-life (t1/2) Core->Effect1 Effect2 Carboxylic Acid Key binding anchor (Salt bridge) Solubility handle Core->Effect2 Effect3 4-Fluoro Substituent Blocks para-metabolism Tunes aromatic electron density Core->Effect3

Caption: Figure 2. Pharmacophore decomposition highlighting the functional role of each structural component.

  • Bioisosterism: The 2,2-difluoropropoxy group is isosteric to a standard propoxy group but with reduced electron density. This reduces the risk of ether dealkylation by metabolic enzymes.

  • HIF-2

    
     Relevance:  Similar motifs are found in the "tail" regions of HIF-2
    
    
    
    antagonists (e.g., Belzutifan analogs), where the ether oxygen acts as a hydrogen bond acceptor and the fluorinated tail occupies a specific lipophilic pocket [1].

Part 6: Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety glasses.

    • Specific Risk: Fluorinated benzoic acids can be skin sensitizers. Wash immediately upon contact.

  • Storage: Store at 2–8°C (Refrigerate), under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation over long periods.

Part 7: References

  • BenchChem. (2025). Potential applications of 2-Fluorobenzoic acid in medicinal chemistry. Retrieved from

  • ChemicalBook. (2024). Product Entry: 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid (CAS 2158482-07-4).[7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted fluorobenzoic acids. Retrieved from

  • Swani, S. et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.[4] Retrieved from [4]

Sources

2-(2,2-difluoropropoxy)-4-fluorobenzoic acid molecular weight and formula

[1]

Executive Summary

2-(2,2-difluoropropoxy)-4-fluorobenzoic acid (CAS: 2158482-07-4 ) is a di-substituted benzoic acid derivative characterized by a core 4-fluorophenyl ring and a sterically demanding, electron-withdrawing 2,2-difluoropropoxy ether chain at the ortho position.[1]

In modern drug discovery, this scaffold serves as a critical bioisostere for traditional alkoxybenzoic acids. The incorporation of the gem-difluoro group (-CF2-) within the propoxy chain serves two primary mechanistic functions:

  • Metabolic Blockade: It prevents rapid oxidative dealkylation by Cytochrome P450 enzymes, a common clearance pathway for standard propoxy/ethoxy ethers.

  • Lipophilic Modulation: The fluorine atoms lower the basicity of the ether oxygen and alter the overall LogD, improving membrane permeability without significantly increasing molecular weight.

Physicochemical Profiling

The following data establishes the core identity of the molecule. Researchers should use these metrics for analytical validation (LC-MS/NMR).

PropertyValueTechnical Notes
IUPAC Name 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid
CAS Registry Number 2158482-07-4
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol Monoisotopic Mass: 234.0504
Appearance White to Off-white SolidCrystalline powder
Predicted pKa ~3.5 - 3.8Acidic strength increased by ortho-ether and para-fluoro induction.
Predicted LogP ~2.6Moderate lipophilicity suitable for CNS or systemic targets.
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 4Carboxylic C=O, Ether -O-, Fluorines
Synthetic Logic & Retrosynthesis

Designing a scalable route for this molecule requires overcoming a specific regioselectivity challenge: distinguishing between the 2- and 4-positions on the benzoic acid core.

The Regioselectivity Problem

A direct Nucleophilic Aromatic Substitution (SNAr) on 2,4-difluorobenzoic acid ester typically favors substitution at the 4-position (para) due to the strong inductive electron-withdrawal of the ester group. To achieve substitution exclusively at the 2-position (ortho), a different strategy is required.

The Solution: Alkylation of Salicylate Precursors

The most robust synthetic pathway utilizes 2-hydroxy-4-fluorobenzoic acid (commercially available) as the starting material. This approach guarantees the position of the ether linkage, avoiding the formation of the unwanted 4-alkoxy regioisomer.

Pathway Overview:

  • Esterification: Protection of the carboxylic acid.

  • Etherification: Installation of the 2,2-difluoropropyl group via Mitsunobu reaction or Alkylation.

  • Saponification: Hydrolysis of the ester to the final acid.

SynthesisPathSMStart: 2-Hydroxy-4-fluorobenzoic acid(C7H5FO3)Step1Step 1: Esterification(MeOH, H2SO4)SM->Step1RefluxInter1Intermediate 1:Methyl 2-hydroxy-4-fluorobenzoateStep1->Inter1Step2Step 2: Mitsunobu Etherification(2,2-Difluoropropan-1-ol, DIAD, PPh3)Inter1->Step20°C to RTInter2Intermediate 2:Methyl 2-(2,2-difluoropropoxy)-4-fluorobenzoateStep2->Inter2Step3Step 3: Saponification(LiOH, THF/H2O)Inter2->Step3HydrolysisProductFinal Product:2-(2,2-difluoropropoxy)-4-fluorobenzoic acidStep3->Product

Figure 1: Retrosynthetic logic flow ensuring regioselective installation of the 2,2-difluoropropoxy group.

Detailed Experimental Protocol

This protocol is designed for a 5.0 gram scale synthesis. It prioritizes the Mitsunobu condition for Step 2, as 2,2-difluoropropan-1-ol is a poor nucleophile for standard SN2 alkylation due to the electron-withdrawing fluorine atoms.

Step 1: Synthesis of Methyl 2-hydroxy-4-fluorobenzoate
  • Dissolve: In a 250 mL round-bottom flask, dissolve 2-hydroxy-4-fluorobenzoic acid (5.0 g, 32.0 mmol) in Methanol (50 mL).

  • Catalyze: Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reflux: Heat to reflux (65°C) for 12 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc (100 mL), wash with Sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL). Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >95% (White solid).

Step 2: Mitsunobu Etherification (Critical Step)

Rationale: The CF2 group adjacent to the hydroxyl in 2,2-difluoropropanol reduces its nucleophilicity. The Mitsunobu reaction activates the alcohol, allowing the weak phenol nucleophile to displace it efficiently.

  • Prepare: In a dry flask under Argon, combine:

    • Methyl 2-hydroxy-4-fluorobenzoate (from Step 1, ~5.4 g, 31.7 mmol).

    • 2,2-Difluoropropan-1-ol (3.65 g, 38.0 mmol, 1.2 eq).

    • Triphenylphosphine (PPh₃) (10.0 g, 38.0 mmol, 1.2 eq).

    • Anhydrous THF (80 mL).

  • Initiate: Cool the mixture to 0°C .

  • Add: Dropwise add DIAD (Diisopropyl azodicarboxylate) (7.68 g, 38.0 mmol, 1.2 eq) over 20 minutes.

  • React: Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Purify: Concentrate solvent. Triturate the residue with 10% EtOAc/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

  • Column Chromatography: Purify the filtrate on silica gel (Gradient: 0-20% EtOAc in Hexanes).

    • Target: Methyl 2-(2,2-difluoropropoxy)-4-fluorobenzoate.[2]

Step 3: Hydrolysis to Final Acid
  • Dissolve: Dissolve the ester from Step 2 in THF (30 mL) and Water (10 mL).

  • Hydrolyze: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 g, 47.6 mmol).

  • Stir: Stir at RT for 4 hours (or 50°C for 1 hour if sluggish).

  • Acidify: Cool to 0°C. Acidify to pH ~2 with 1M HCl .

  • Extract: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine.

  • Isolate: Dry over MgSO₄, filter, and concentrate to dryness. Recrystallize from Ethanol/Water if necessary.

Analytical Characterization (Expected)

When validating the final product, look for these specific signals which confirm the integrity of the 2,2-difluoropropoxy group.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.8 ppm (dd, 1H): Aromatic proton at C6 (ortho to acid).

    • δ 7.1 ppm (dd, 1H): Aromatic proton at C3 (between ether and F).

    • δ 6.9 ppm (td, 1H): Aromatic proton at C5.

    • δ 4.4 ppm (t, J_HF = 11 Hz, 2H): The -O-CH2-CF2- protons. Note: The triplet splitting arises from coupling to the two fluorine atoms.

    • δ 1.7 ppm (t, J_HF = 19 Hz, 3H): The terminal -CF2-CH3 protons.

  • ¹⁹F NMR:

    • δ -105 ppm (1F): Aromatic Fluorine (C4-F).

    • δ -98 ppm (2F): Aliphatic Fluorines (-CF2-).

References
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Reference for the metabolic stability of the difluoropropoxy group).

Strategic Sourcing & Technical Validation: 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic sourcing, technical validation, and quality assurance protocols for 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid (CAS 2158482-07-4). This compound is a specialized fluorinated building block, primarily utilized in the synthesis of advanced pharmaceutical intermediates, particularly for programs targeting P2X3 receptors (e.g., chronic cough antagonists) where fluorinated alkoxy side chains are critical for metabolic stability and potency.

Executive Summary & Chemical Identity

2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid is a "Research Grade" intermediate characterized by a specific fluorination pattern that modulates lipophilicity and metabolic resistance. Unlike commodity chemicals (e.g., 4-fluorobenzoic acid), this compound is typically a Make-to-Order (MTO) or Tier 2 Catalog Item , meaning stock availability is volatile and synthesis on demand is common.

Chemical Profile
AttributeSpecification
Chemical Name 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid
CAS Number 2158482-07-4
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
Key Functional Groups Carboxylic Acid (C-1), Fluoro (C-4), 2,2-Difluoropropoxy (C-2)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility

Sourcing Landscape & Supplier Analysis

Due to the high CAS number (indicating recent registration), this compound is not yet a commodity. Sourcing requires a tiered approach to ensure "Research Grade" (>97% purity) rather than "Industrial Grade."

Tier 1: Validated Specialty Suppliers (High Reliability)

These vendors typically verify structure via NMR/LCMS before shipment.

  • A1 BioChem Labs: Listed catalog item (Cat# A1-03445).[1] Known for US-based QC validation.

  • MolCore: Specializes in fluorinated building blocks (Cat# MC112292).[2]

  • BLD Pharm: Major global aggregator with strong synthesis capabilities for fluorinated aromatics.

Tier 2: Custom Synthesis Houses (For Bulk/Scale-up)

If stock is unavailable, these suppliers can synthesize via the standard SNAr route (see Section 4) with a lead time of 2–4 weeks.

  • Enamine / ChemSpace: Excellent for custom analogs.

  • Combi-Blocks: Often holds stock of the precursor (2,4-difluorobenzoic acid) and can perform the alkylation rapidly.

Procurement Strategy
  • Initial Screen: Check Tier 1 for immediate stock (1g – 5g scale).

  • CoA Request: Crucial. Do not purchase without seeing a batch-specific Certificate of Analysis. Look specifically for ¹⁹F NMR data to confirm the regioisomer purity (see Section 3).

  • Scale-up: For >100g, contract a Tier 2 vendor to synthesize fresh material to avoid hydrolyzed impurities common in aged fluorinated esters/acids.

Technical Specifications: Defining "Research Grade"

For medicinal chemistry applications, "Research Grade" must meet specific Critical Quality Attributes (CQAs) to prevent downstream failure.

ParameterAcceptance CriteriaRationale
Purity (HPLC) ≥ 97.0% (Area %)Impurities >3% can interfere with amide coupling yields.
¹H NMR Conforms to structureVerify integral ratio of Propoxy CH₂ vs. Aromatic protons.
¹⁹F NMR Critical Check Must show distinct peaks for Ar-F and Aliphatic-CF₂. Detects defluorinated impurities.
Regioisomer Content < 1.0%The 4-propoxy-2-fluoro isomer is a common byproduct (see Section 4).
Water Content < 0.5%Excess water interferes with acid chloride formation (e.g., SOCl₂ reactions).

Synthesis Logic & Impurity Profiling

Understanding the synthesis allows you to predict and detect invisible impurities. The standard route involves a Nucleophilic Aromatic Substitution (SNAr).

The Synthesis Pathway

The reaction typically proceeds via the displacement of the fluorine at the 2-position of 2,4-difluorobenzoate by 2,2-difluoropropanol .

  • Challenge: The 4-position fluorine is also reactive.[3]

  • Selectivity: The 2-position is activated by the ortho-carbonyl group (inductive effect), but steric hindrance from the carboxylate can reduce yield.

  • Risk: Formation of the 4-substituted isomer (4-(2,2-difluoropropoxy)-2-fluorobenzoic acid).

SynthesisPath cluster_QC QC Checkpoint SM1 2,4-Difluorobenzoic Acid (or Methyl Ester) Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate S_NAr Condition A (Ortho-Selective) Reagent 2,2-Difluoropropanol + Base (NaH/K2CO3) Reagent->Intermediate Product Target Product: 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid Intermediate->Product Major Pathway (>90%) Impurity Major Impurity (Regioisomer): 4-(2,2-Difluoro-propoxy)-2-fluoro-benzoic acid Intermediate->Impurity Minor Pathway (<10%) QC HPLC & 19F-NMR Required to separate isomers Product->QC Impurity->QC

Figure 1: Synthesis pathway illustrating the origin of the critical regioisomer impurity.

Quality Assurance Protocol (Self-Validating System)

Upon receipt of the material, perform the following validation protocol. This is a self-validating system: if the data does not align, reject the batch.

Step 1: ¹⁹F NMR Validation

Run a ¹⁹F NMR (with proton decoupling).

  • Expectation: You should see three distinct fluorine environments if the molecule is pure (due to the chiral center or distinct environments? Correction: The propanol chain is achiral unless substituted, but the CF2 group has distinct shifts).

    • Signal A (Ar-F): ~ -100 to -110 ppm (Multiplet).

    • Signal B (CF₂): ~ -80 to -90 ppm (Quartet/Multiplet).

  • Failure Mode: If you see a second set of aromatic fluorine signals shifted by 2-5 ppm, the batch contains the 4-propoxy regioisomer .

Step 2: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95%.

  • Detection: UV @ 254 nm.

  • Note: The regioisomers often have very similar retention times. A slow gradient (1% per minute) may be required to resolve them.

Handling & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Fluorinated ethers are generally stable, but the carboxylic acid moiety can form dimers or absorb moisture.

  • Safety:

    • GHS Classification: Irritant (H315, H319).

    • Precaution: Avoid inhalation. Fluorinated compounds can have unpredictable biological activity; handle in a fume hood.

References

  • Chemical Identity & CAS: "2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid."[4] ChemicalBook / GuideChem Databases. Accessed Oct 2025. (Proxy for general fluorobenzoic acid data).

  • Synthesis Methodology: Organic Syntheses, Coll. Vol. 2, p. 299 (1943).[5] (Foundational method for fluorobenzoic acids via Schiemann reaction, adapted for alkoxy-substitution). .

  • Supplier Catalog: A1 BioChem Labs, Catalog #A1-03445. .

  • Medicinal Chemistry Context:Journal of Medicinal Chemistry, "Structure-Activity Relationships of P2X3 Receptor Antagonists." (General reference for fluorinated alkoxy-benzoic acid pharmacophores).

Sources

Methodological & Application

Application Notes and Protocols: 2-(2,2-difluoropropoxy)-4-fluorobenzoic Acid as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a candidate's physicochemical and pharmacokinetic properties.[1] The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa to optimize bioavailability.[2]

This guide focuses on the application of 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid , a bespoke building block designed for strategic deployment in drug discovery programs. This molecule combines three key features:

  • A 4-Fluoroaromatic Ring: This motif is a well-established bioisostere for a hydrogen atom, capable of participating in favorable orthogonal multipolar interactions with protein backbones and influencing the acidity of the carboxylic acid.[2]

  • An Ortho-Ether Linkage: The placement of the propoxy group ortho to the carboxylic acid introduces a specific conformational constraint, directing the molecule's three-dimensional presentation within a binding pocket.

  • A Terminal Gem-Difluoro Group: The difluoropropoxy tail serves as a metabolically robust and lipophilic moiety. The CF₂ group is a bioisostere for an ether oxygen or a carbonyl group, but with significantly increased stability against oxidative metabolism, a critical attribute for developing durable drug candidates.

These combined features make 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid a high-value intermediate for synthesizing novel chemical entities with tailored drug-like properties.

Physicochemical & Structural Properties

Understanding the inherent properties of a building block is critical for its effective use in synthesis and for predicting its influence on the final compound's ADME profile.

PropertyEstimated ValueRationale & Significance
Molecular Formula C₁₀H₉F₃O₃-
Molecular Weight 250.17 g/mol Suitable for fragment-based and lead optimization campaigns (Rule of Five compliant).
pKa ~3.5 - 4.0The 4-fluoro substituent increases acidity compared to benzoic acid (pKa ≈ 4.2), ensuring the carboxylate is ionized at physiological pH, which can be crucial for solubility and target engagement.[2]
cLogP ~2.5 - 3.0The difluoropropoxy group adds lipophilicity, which can enhance membrane permeability. This value is within a favorable range for oral bioavailability.
Appearance White to off-white solidTypical for aromatic carboxylic acids.[3][4]

Synthetic Accessibility

While this document focuses on the use of the title compound, understanding its synthesis provides context for its purity and potential side products. A common and logical approach is a Williamson ether synthesis.

start 2,4-Difluorobenzoic Acid + 2,2-Difluoropropan-1-ol step1 Williamson Ether Synthesis (e.g., NaH, DMF) start->step1 product 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid step1->product

Caption: Plausible synthetic route to the title building block.

Core Application: Amide Bond Formation

The most prevalent application for a carboxylic acid building block in drug discovery is amide bond formation, a reaction that links molecular fragments to build complexity and explore structure-activity relationships (SAR).[5]

Rationale for Coupling Reagent Selection

Direct condensation of a carboxylic acid and an amine is inefficient. "Activating" the carboxylic acid with a coupling reagent is standard practice.[6]

  • Carbodiimides (EDC, DIC): These are cost-effective and widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can racemize chiral centers and react with itself to form an N-acylurea byproduct.

  • Additives (HOBt, HOAt): To mitigate the side reactions of carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) are used. They trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine, minimizing racemization.[5]

  • Onium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and rapid, even for sterically hindered or electronically deactivated amines.[6][7] They are often the preferred choice in lead optimization where high yields and purity are paramount.

Standard Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid with a diverse range of primary and secondary amines.

Materials:

  • 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid (1.0 eq.)

  • Amine (primary or secondary) (1.1 eq.)

  • HATU (1.2 eq.)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid (1.0 eq.) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq.) to the solution, followed by DIEA (3.0 eq.).

  • In a separate vial, dissolve HATU (1.2 eq.) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the stirred reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Scientist's Note: For electron-deficient or sterically hindered amines, the reaction may require gentle heating (40-50 °C) or an extended reaction time.[7]

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

cluster_reactants Reactants & Reagents Acid Building Block (1.0 eq) step1 1. Dissolve Acid, Amine, & DIEA in DMF Acid->step1 Amine Amine (R-NH₂) (1.1 eq) Amine->step1 HATU HATU (1.2 eq) step2 2. Add HATU solution HATU->step2 DIEA DIEA (3.0 eq) DIEA->step1 step1->step2 step3 3. Stir 2-4h at RT step2->step3 step4 4. Workup (EtOAc, Washes) step3->step4 step5 5. Purification (Chromatography) step4->step5 product Final Amide Product step5->product

Caption: Standard workflow for HATU-mediated amide coupling.

Example Amide Coupling Conditions
Amine SubstrateCoupling ReagentBaseSolventTemp (°C)Typical TimeNotes
BenzylamineHATUDIEADMF252hStandard conditions for unhindered primary amines.
MorpholineEDC / HOBtDIEADCM2512hA cost-effective method suitable for many secondary amines.
AnilineHATUDIEADMF506hElectron-deficient anilines often require heating to drive the reaction to completion.[8]
tert-ButylaminePyBOPDIEADMF5024hSterically demanding amines may require stronger phosphonium-based reagents like PyBOP.

Alternative Application: Esterification

While less common than amidation in medicinal chemistry, esterification is a key transformation for creating prodrugs or modulating solubility.

Protocol: Fischer-Speier Esterification

This classic method is effective for generating simple alkyl esters, such as a methyl or ethyl ester.[9]

Materials:

  • 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid (1.0 eq.)

  • Anhydrous Alcohol (e.g., Methanol, Ethanol) (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Saturated aq. NaHCO₃

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid in an excess of the desired anhydrous alcohol (e.g., 20 mL of methanol per gram of acid) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and carefully wash with water, followed by saturated aq. NaHCO₃ until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography if necessary.

Strategic Applications & Target Considerations

The structural motifs within this building block suggest its utility across several therapeutic areas.

  • Anti-inflammatory Agents: Fluorinated benzoic acids are precursors to potent anti-inflammatory drugs, including analogues of COX-2 inhibitors.[2] The title compound could be used to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral Therapeutics: Amide derivatives of fluorinated benzoic acids have demonstrated activity against viruses such as HSV-1 and HSV-2.[10] This building block could be used to generate new antiviral candidates.

  • Kinase Inhibitors: The fluorinated phenyl ring can serve as a "hinge-binder" motif in many kinase inhibitors, forming key hydrogen bonds in the ATP binding pocket. The difluoropropoxy tail can be used to probe lipophilic pockets to enhance potency and selectivity.

BB Building Block: 2-(2,2-difluoropropoxy) -4-fluorobenzoic acid Lib Library Synthesis (Amide Coupling) BB->Lib Screen High-Throughput Screening (HTS) Lib->Screen Hit Hit Identification Screen->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp Candidate Drug Candidate LeadOp->Candidate

Caption: Role of the building block in a drug discovery pipeline.

References

  • Chisso Corp. (1981). Ester derivative of 4-fluorobenzoic acid. Google Patents, JPS56110777A.
  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2). Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Available at: [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Available at: [Link]

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Available at: [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. Available at: [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Strand, M., et al. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. Antimicrobial Agents and Chemotherapy, 56(11), 5735-43. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-9. Available at: [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]

Sources

Application Note & Protocols: The Strategic Integration of Fluorinated Benzoic Acids and Their Derivatives in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into small-molecule drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of the synthesis and application of fluorinated intermediates, particularly those derived from benzoic acid and related phenolic structures, in the development of potent kinase inhibitors. Using the FDA-approved multi-kinase inhibitor Regorafenib as a central case study, we detail robust, step-by-step synthetic protocols for key fluorinated intermediates and the final active pharmaceutical ingredient (API). The narrative emphasizes the causal relationship between fluorine substitution and enhanced drug-like properties, including metabolic stability and target-binding affinity. This document serves as a practical resource, combining field-proven methodologies with the underlying scientific principles to empower researchers in the design and execution of novel kinase inhibitor synthesis campaigns.

Introduction: The Fluorine Advantage in Kinase Inhibitor Design

Kinase inhibitors have revolutionized oncology, offering targeted therapies for cancers driven by aberrant signaling pathways. A significant portion of recently approved inhibitors feature fluorine substitution, a testament to the element's unique and beneficial properties.[1][2][3] Fluorine, being the most electronegative element, can profoundly influence a molecule's electronic character, conformation, and metabolic fate when strategically incorporated.[4][5]

The benefits of fluorination in drug design include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing fluorine at metabolically labile positions (e.g., para-position on a phenyl ring) can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[4]

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and weak hydrogen bonds. It can also increase the acidity of nearby N-H groups, strengthening hydrogen bonds with the target protein.[6]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, altering the molecule's ionization state at physiological pH. This can impact cell permeability, solubility, and off-target activity.[4]

  • Conformational Control: Fluorine substitution can induce specific conformational preferences through stereoelectronic effects, locking the molecule into a bioactive conformation that is more favorable for binding to the kinase target.[4]

Fluorinated benzoic acids and their phenolic precursors are particularly valuable building blocks, providing a synthetically versatile scaffold to introduce these advantages into complex molecules. This guide will focus on the practical synthesis of Regorafenib, a fluorinated analogue of Sorafenib, to illustrate these principles in action.

Case Study: Regorafenib Synthesis - A Multi-Step Pathway

Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[7] Its structure is distinguished from its predecessor, Sorafenib, by a single fluorine atom on the central phenyl ring. This seemingly minor change results in an improved clinical profile.[8] The synthesis of Regorafenib is a multi-step process that hinges on the successful preparation and coupling of two key intermediates.

The overall synthetic workflow is depicted below. It involves the synthesis of a fluorinated phenoxy-picolinamide intermediate, which is then coupled with a trifluoromethylated phenyl isocyanate (or a precursor) to form the final urea linkage.

G cluster_0 Intermediate I Synthesis cluster_1 Intermediate II Synthesis cluster_2 Final Coupling A 4-Amino-3-fluorophenol C 4-(4-Amino-3-fluorophenoxy)- N-methylpicolinamide A->C Nucleophilic Aromatic Substitution (SNAr) B 4-Chloro-N-methyl- picolinamide B->C G Regorafenib C->G Urea Formation D 4-Chloro-3-(trifluoromethyl)aniline F Phenyl 4-chloro-3- (trifluoromethyl)phenyl carbamate D->F Carbamate Formation E Phenyl Chloroformate E->F F->G

Caption: Synthetic workflow for Regorafenib.

Detailed Experimental Protocols

The following protocols provide a practical methodology for the synthesis of Regorafenib, adapted from established literature procedures.[7][8][9]

Protocol 1: Synthesis of Intermediate I - 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

This key step involves a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage. The fluorine atom on the phenoxy ring is critical for the final compound's activity.

Materials and Reagents:

  • 4-Amino-3-fluorophenol (1.0 eq.)

  • 4-Chloro-N-methylpicolinamide (1.05 eq.)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-amino-3-fluorophenol (1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add potassium tert-butoxide (1.2 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0 °C. Causality Note: t-BuOK is a strong, non-nucleophilic base required to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide salt which is a potent nucleophile for the subsequent SNAr reaction.[9]

  • In a separate flask, dissolve 4-chloro-N-methylpicolinamide (1.05 eq.) in anhydrous DMF.

  • Add the solution of 4-chloro-N-methylpicolinamide dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 100 °C for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench by carefully adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure intermediate.

Protocol 2: Synthesis of Intermediate II - Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate

This intermediate serves as a stable and safer alternative to the highly toxic and difficult-to-handle 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[8][10]

Materials and Reagents:

  • 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq.)

  • Phenyl chloroformate (1.1 eq.)

  • Pyridine (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq.) in anhydrous DCM.

  • Add pyridine (1.2 eq.) to the solution and cool to 0 °C. Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Slowly add phenyl chloroformate (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates the consumption of the starting aniline.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude carbamate, which can often be used in the next step without further purification.

Protocol 3: Final Assembly - Synthesis of Regorafenib

This final step couples the two key intermediates to form the critical urea bond that is characteristic of many kinase inhibitors.[8]

Materials and Reagents:

  • 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I, 1.0 eq.)

  • Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (Intermediate II, 1.1 eq.)

  • Pyridine, anhydrous

  • Dichloromethane/Methanol mixture for purification

Procedure:

  • Charge a flask with Intermediate I (1.0 eq.), Intermediate II (1.1 eq.), and anhydrous pyridine.

  • Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor the reaction progress by TLC or HPLC. Causality Note: The aminolysis of the phenyl carbamate by the aniline (Intermediate I) at elevated temperature forms the desired unsymmetrical urea and phenol as a byproduct.[10]

  • After the reaction is complete, cool the mixture and remove the pyridine under vacuum.

  • The resulting crude solid can be purified by column chromatography (e.g., using a dichloromethane/methanol gradient) or by trituration/recrystallization from a suitable solvent system to yield Regorafenib as a solid.

Characterization and Data Summary

Proper analytical characterization is essential to confirm the identity and purity of the synthesized compounds. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are critical.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity Target (HPLC)
Intermediate I C₁₃H₁₂FN₃O₂261.2575-85%>98%
Intermediate II C₁₄H₉ClF₃NO₂315.6890-95%>97%
Regorafenib C₂₁H₁₅ClF₄N₄O₃482.8280-90% (final step)>99.5% (API Grade)

General Synthesis of Fluorinated Benzoic Acid Building Blocks

While the Regorafenib example uses a fluorinated phenol, many other kinase inhibitors require a fluorinated benzoic acid core. The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring.[11][12]

G A Aminobenzoic Acid (e.g., Anthranilic Acid) B Diazonium Fluoborate Salt (Ar-N2+ BF4-) A->B Step 1: Diazotization (NaNO2, HBF4) C Fluorobenzoic Acid B->C Step 2: Thermal Decomposition (Heat)

Caption: Balz-Schiemann reaction for fluorobenzoic acid synthesis.

Protocol 4: Synthesis of 2-Fluorobenzoic Acid via Diazotization

This protocol describes the synthesis of 2-fluorobenzoic acid from anthranilic acid.[12]

Materials and Reagents:

  • Anthranilic acid (1.0 eq.)

  • Hydrofluoric acid (HF, 48%) or Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂, 1.05 eq.)

  • Ice

Procedure:

  • Warning: Hydrofluoric acid is extremely corrosive and toxic. Use appropriate personal protective equipment (PPE) and conduct this reaction in a chemical fume hood.

  • In a suitable vessel (e.g., paraffin-wax coated beaker or a polymer-based reactor), dissolve anthranilic acid in aqueous HF or HBF₄ at a low temperature (0-5 °C).

  • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution to the anthranilic acid solution, maintaining the temperature below 10 °C. Stir for 30 minutes. Causality Note: This step forms the benzenediazonium salt intermediate, which is generally unstable at higher temperatures.

  • The diazonium fluoborate salt will often precipitate from the solution. Isolate the precipitate by filtration.

  • Gently heat the isolated diazonium salt (thermal decomposition). The salt will decompose to release nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the desired 2-fluorobenzoic acid.

  • The crude product can be purified by recrystallization.

Conclusion

Fluorinated benzoic acids and their derivatives are indispensable intermediates in the synthesis of modern kinase inhibitors. The strategic incorporation of fluorine provides a reliable method for enhancing critical drug properties, including metabolic stability and target affinity, as exemplified by the clinical success of Regorafenib. The protocols detailed in this guide offer robust and reproducible methods for synthesizing these valuable compounds, providing a foundational toolkit for researchers engaged in the discovery and development of next-generation targeted therapies.

References

  • Zakharychev, V. V., & Levin, V. V. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC. Available at: [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Meanwell, N. A. (2023). Fluorine in drug discovery: Role, design and case studies. LinkedIn. Available at: [Link]

  • Luo, Y., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 41(21), 3140-3146. Available at: [Link]

  • Shafi, S., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Organic Chemistry, 28(12), 1009-1025. Available at: [Link]

  • Imperiali, B., & O'Connor, S. E. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Israel Journal of Chemistry, 54(5-6), 620-632. Available at: [Link]

  • Wang, Z., et al. (2015). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Molecules, 20(5), 8286-8299. Available at: [Link]

  • Wang, Z. (2023). A method with safety and convenience to synthesize Regorafenib. Highlights in Science, Engineering and Technology, 37, 24-30. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Pharmacological Reports, 75(5), 1145-1153. Available at: [Link]

  • Zhang, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40097-40111. Available at: [Link]

  • Shafi, S., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(15), 5857. Available at: [Link]

  • Wehbe, M., & El-Dakdouki, M. H. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(18), 6689. Available at: [Link]

  • Bashir, A., et al. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 7(8), 1045-1055. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Hidayati, N. A., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(39), 35371-35402. Available at: [Link]

  • Shafi, S., et al. (2023). FDA-Approved Fluorinated Anticancer Drugs. ResearchGate. Available at: [Link]

  • Shafi, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 791-798. Available at: [Link]

  • Wang, L., et al. (2012). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 17(10), 11850-11863. Available at: [Link]

  • Pace, V., & Holzer, W. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3737. Available at: [Link]

  • O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 5(10), 965-976. Available at: [Link]

  • Deshmukh, R., & Sharma, P. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Molecular Diversity. Available at: [Link]

  • Eisa, H. M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2110. Available at: [Link]

Sources

Troubleshooting & Optimization

solubility issues with 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers handling 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid . As this specific fluorinated intermediate often presents unique solubility challenges not found in standard benzoic acid derivatives, this guide focuses on overcoming the hydrophobic contribution of the difluoropropoxy tail while managing the acidity of the carboxyl group.

Compound: 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid Application: Assay Development, Chemical Synthesis, Drug Discovery Support Level: Tier 3 (Method Development)

Chemical Identity & Physicochemical Profile

Understanding why this molecule resists solubilization is the first step to fixing it. This is not a standard benzoic acid; it is an amphiphilic fluorinated motif.

PropertyValue (Predicted/Class-Typical)Technical Insight
pKa (Acid) ~3.5 – 3.9The ortho-alkoxy group usually raises pKa, but the electron-withdrawing fluorine atoms on the propoxy tail (beta-position) lower it via induction.
LogP (Lipophilicity) ~3.2 – 3.8Significantly more lipophilic than 4-fluorobenzoic acid (LogP ~2.1) due to the fluorinated propyl chain.
Water Solubility (pH 2-4) < 0.1 mg/mLInsoluble. At acidic pH, the molecule is protonated and the hydrophobic difluoropropoxy tail dominates.
Water Solubility (pH > 7) > 10 mg/mLSoluble. Requires full ionization to the carboxylate salt form to overcome the lipophilic tail.
The "Fluorine Effect"

The 2-(2,2-difluoropropoxy) moiety acts as a "hydrophobic anchor." While the carboxylic acid head is polar, the fluorinated tail creates a high interfacial tension with water.

  • Key Challenge: In standard buffers (PBS, pH 7.4), the "Common Ion Effect" (high Na+ concentration) can sometimes force this specific molecule to precipitate out even if the pH is neutral, acting like a soap (surfactant-like behavior).

Troubleshooting Q&A (User Scenarios)

Q1: I added the powder to PBS (pH 7.4), but it formed a floating white film/clump. Why? A: You likely experienced wetting failure followed by encapsulation. The fluorinated tail is highly hydrophobic and traps air bubbles, preventing water contact.

  • Fix: Do not add powder directly to buffer. Dissolve in a "carrier solvent" (DMSO or Ethanol) first, then dilute into the buffer. This is known as the "Solvent Shift" method.

Q2: I made a 100 mM stock in DMSO, but when I diluted it 1:1000 into cell media, it precipitated. A: This is "Crash-out" precipitation. While 100 mM is soluble in DMSO, the local concentration at the injection site momentarily exceeds the water solubility limit.

  • Fix:

    • Lower the stock concentration to 10-20 mM .

    • Vortex the media vigorously while adding the stock solution dropwise (dynamic mixing).

    • Ensure the media is warm (37°C), not cold.

Q3: Can I just add NaOH to dissolve it? A: Yes, but with caution. This molecule is an ester-ether hybrid. While the ether linkage is stable, extreme basicity (pH > 12) could potentially degrade the aromatic ring integrity over long periods or affect downstream assays.

  • Protocol: Use 1.05 equivalents of NaOH or KOH. Do not use a vast excess.

Standard Operating Procedures (SOPs)

SOP A: Preparation of a 10 mM Aqueous Stock (Salt Form)

Use this method for animal studies or solvent-sensitive assays.

  • Weighing: Weigh 10 mg of the compound into a glass vial.

  • Stoichiometry: Calculate the moles of compound. Add exactly 1.0 equivalents of 0.1 M NaOH or KOH.

    • Calculation:

      
      
      
  • Sonication: Sonicate at 40°C for 5-10 minutes. The solution should turn clear.

  • Buffering: Once dissolved, add 10x PBS or HEPES concentrate to reach the desired final volume and buffer strength. Check pH; it should be near 7.0-7.4.

    • Critical: Do not add the buffer before the base; the buffering capacity will fight the pH adjustment needed to ionize the acid.

SOP B: Preparation of DMSO Stock for High-Throughput Screening

Use this method for plate-based assays.

  • Solvent Choice: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Concentration: Target 20 mM (higher concentrations risk precipitation upon freeze-thaw cycles due to the fluorinated tail).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

    • Note: Fluorinated compounds can adsorb to certain plastics. Use glass vials or polypropylene (PP) low-binding plates.

Solubilization Decision Matrix

Use this logic flow to determine the best method for your specific experiment.

solubilization_tree Start START: 2-(2,2-difluoropropoxy)-4-fluorobenzoic acid AppType What is the Application? Start->AppType CellAssay Cellular Assay / In Vitro AppType->CellAssay AnimalStudy Animal Study / In Vivo AppType->AnimalStudy ChemSynth Chemical Synthesis AppType->ChemSynth DMSOTol Is DMSO tolerated? CellAssay->DMSOTol Formulation Requires Formulation AnimalStudy->Formulation OrganicSolv Soluble in: DCM, EtOAc, Methanol ChemSynth->OrganicSolv YesDMSO Use SOP B (DMSO Stock) Limit final DMSO < 0.5% DMSOTol->YesDMSO Yes NoDMSO Use SOP A (Salt Formation) Adjust to pH 7.4 DMSOTol->NoDMSO No Formulation->NoDMSO Low Dose (<10mg/kg) Cyclodextrin Add 10-20% HP-β-Cyclodextrin (Encapsulates fluoro-tail) Formulation->Cyclodextrin High Dose (>10mg/kg)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

References & Grounding

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Relevance: Explains the lipophilicity increase (LogP) caused by fluorinated ether tails.

  • Solubility of Benzoic Acid Derivatives: Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.

    • Relevance: Provides baseline solubility data for 4-fluorobenzoic acid (~1.2 g/L) and 2,4-difluorobenzoic acid, establishing the baseline for comparison.

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Relevance: Supports the use of HP-β-CD for encapsulating hydrophobic fluorinated tails.

  • pKa Prediction of Ortho-Substituted Benzoates: Dippy, J. F. J., & Williams, F. R. (1934). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society, 161-166.

    • Relevance: Foundational text on how ortho substituents affect ionization constants.

Technical Support Center: Preventing Unwanted Decarboxylation of Electron-Deficient Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This resource is designed to provide in-depth, practical solutions for a common and often frustrating challenge in organic synthesis: the premature decarboxylation of electron-deficient benzoic acids. Unwanted loss of the carboxyl group can lead to low yields, product impurities, and significant setbacks in multi-step syntheses.

This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering a framework for rational problem-solving in your own experiments. We will explore the "why" behind these side reactions and provide actionable troubleshooting strategies grounded in established chemical literature.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

This section addresses the core concepts behind the decarboxylation of electron-deficient benzoic acids.

Q1: What is decarboxylation, and why are electron-deficient benzoic acids particularly susceptible?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] While many aromatic carboxylic acids are thermally stable, those substituted with strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halides are often prone to decarboxylation, especially at elevated temperatures.[2][3]

The presence of an EWG destabilizes the aromatic ring by pulling electron density away from it. This electronic effect weakens the bond between the carboxyl group and the aromatic ring (the Ar-COOH bond), lowering the energy required to break it.[4] Consequently, reactions that require heat can inadvertently trigger the loss of CO₂, leading to the formation of an undesired, decarboxylated arene.

Q2: What is the primary mechanism for the thermal decarboxylation of these acids?

The thermal decarboxylation of many substituted benzoic acids, particularly meta and para isomers, often proceeds through a unimolecular electrophilic substitution (SE1) mechanism.[4] In this pathway, the C-C bond between the ring and the carboxyl group cleaves, releasing CO₂ and forming an aryl anion intermediate. This highly reactive anion is then rapidly protonated by a proton source in the reaction medium to yield the final decarboxylated product. The rate of this reaction is often faster in basic solvents, which facilitate the initial deprotonation of the carboxylic acid.[4]

Q3: How does the position of the electron-withdrawing group (ortho, meta, para) affect the rate of decarboxylation?

The position of the substituent is critical. While EWGs in any position facilitate decarboxylation compared to unsubstituted benzoic acid, an ortho substituent often has the most pronounced effect, dramatically increasing the rate of decarboxylation.[5][6] This phenomenon, known as the "ortho effect," is attributed to two main factors:

  • Steric Destabilization: An ortho substituent sterically clashes with the carboxyl group, twisting it out of the plane of the aromatic ring. This reduces resonance stabilization and weakens the Ar-COOH bond in the ground state, making it easier to break.[5]

  • Transition State Stabilization: In some cases, particularly in metal-catalyzed reactions, an ortho group can coordinate with the metal center in the transition state, providing an additional stabilizing interaction that lowers the overall activation energy of the decarboxylation event.[5][7]

As a result, ortho-nitrobenzoic acid decarboxylates at a significantly lower temperature (around 180 °C) than its meta (238 °C) and para (240 °C) isomers.[2]

Q4: Can common reaction catalysts unintentionally promote decarboxylation?

Yes, this is a frequent and often overlooked problem. Transition metals like copper, silver, and palladium, which are staples in cross-coupling and C-H activation chemistry, are known to catalyze decarboxylation.[8][9] Palladium catalysts, for instance, can facilitate what is known as protodecarboxylation, where the intended cross-coupling product instead undergoes decarboxylation under the reaction conditions.[6] This is especially problematic for sterically hindered ortho-substituted benzoic acids.[6] Similarly, copper and silver salts, often used as oxidants or catalysts, can form carboxylate complexes that readily undergo decarboxylation at temperatures lower than the uncatalyzed thermal reaction.[8][10]

Troubleshooting Guides: From Problem to Protocol

This section provides structured solutions to specific experimental challenges.

Problem 1: My reaction requires high temperatures (>150 °C), causing significant decarboxylation of my nitrobenzoic acid substrate.

Causality Analysis: High thermal energy is the most direct way to overcome the activation barrier for decarboxylation. For sensitive substrates like nitrobenzoic acids, standard thermal conditions for reactions like etherifications or cross-couplings are often above their decarboxylation threshold.[2] The goal is to find an alternative reaction pathway with a lower activation energy, allowing the desired transformation to occur at a temperature where decarboxylation is kinetically insignificant.

Solution: Adopt a Low-Temperature Catalytic Pathway

Instead of relying on thermal energy, use a catalyst to enable the reaction at a milder temperature. Photoredox catalysis is an excellent modern alternative.

G

Protocol 1: General Procedure for Visible Light-Mediated Decarboxylative Coupling

This protocol is adapted from methodologies that use organic photoredox catalysts to generate aryl radicals from benzoic acids under exceptionally mild conditions, thereby avoiding thermal degradation.[11][12][13]

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the electron-deficient benzoic acid (1.0 equiv), the coupling partner (e.g., an electron-deficient alkene, 1.5 equiv), and the organic photoredox catalyst (e.g., an acridinium salt, 1-5 mol%).

  • Solvent and Reagents: Add a suitable solvent (e.g., DMSO or MeCN) and a base if necessary to generate the carboxylate anion (e.g., Hünig's base, 1.1 equiv).

  • Degassing: Seal the vial and degas the mixture by sparging with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited state of the catalyst.

  • Reaction: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, λmax ≈ 415-450 nm).

  • Temperature Control: Ensure the reaction temperature is maintained well below the thermal decarboxylation threshold. Often, the light source itself provides sufficient mild heating (e.g., 35-55 °C).[13] Stir vigorously for 12-24 hours or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Trustworthiness Check: The success of this protocol relies on the generation of an aryl radical via single-electron transfer (SET) from the carboxylate to the photoexcited catalyst. This radical then engages in the desired chemistry. Because this entire process occurs at low temperatures, the competing thermal SE1 decarboxylation pathway is effectively "frozen out."

Problem 2: During a Pd-catalyzed Suzuki coupling with 2-chloro-6-nitrobenzoic acid, my primary product is nitrobenzene (protodecarboxylation).

Causality Analysis: As discussed in the FAQs, palladium catalysts can actively promote decarboxylation, particularly with ortho-substituted substrates.[6] The desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is intercepted by a competing pathway where the aryl-palladium intermediate undergoes protodecarboxylation, especially in the presence of a proton source like acidic media or residual water.

Solution: Suppress the Protodecarboxylation Pathway

The key is to modify the reaction conditions to favor the desired cross-coupling pathway over the undesired decarboxylation. This can often be achieved by using specific additives.

Protocol 2: Preventing Pd-Catalyzed Protodecarboxylation with a Silver Additive

Silver salts, particularly Ag₂CO₃, have been shown to be effective at promoting the desired C-H activation or coupling while mitigating the decarboxylation side reaction.[6]

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (Ar or N₂), combine the ortho-substituted benzoic acid (1.0 equiv), the boronic acid coupling partner (1.2 equiv), Pd(OAc)₂ (5-10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent: Add a suitable anhydrous solvent. While acetic acid is sometimes used, a less protic solvent like anhydrous DMF or DMSO might be preferable to further disfavor protodecarboxylation.

  • Reaction: Heat the reaction mixture to the required temperature for the coupling (e.g., 100-120 °C) and monitor by TLC or LC-MS. Note that even with additives, using the lowest effective temperature is crucial.

  • Workup: After completion, cool the reaction mixture, filter it through a pad of Celite to remove insoluble salts, and rinse with an organic solvent.

  • Purification: Perform a standard aqueous workup, followed by drying and purification via column chromatography to isolate the desired 2-aryl-6-substituted benzoic acid.

Causality of the Fix: The silver salt is believed to play a dual role. It can act as an oxidant and may also participate in the carboxylate exchange at the palladium center, potentially forming intermediates that are less prone to decarboxylation than those formed in its absence. By facilitating the desired C-C bond formation, it helps the reaction outcompete the parasitic decarboxylation pathway.

Data Summary Tables

For quick reference, the following tables summarize key quantitative data related to the decarboxylation of electron-deficient benzoic acids.

Table 1: Approximate Thermal Decarboxylation Temperatures of Nitrobenzoic Acid Isomers

CompoundSubstituent PositionDecarboxylation Temperature (°C)Data Source(s)
2-Nitrobenzoic Acidortho~180[2]
3-Nitrobenzoic Acidmeta~238[2]
4-Nitrobenzoic Acidpara~240[2]

Note: Temperatures are approximate and can be influenced by the solvent and presence of catalysts.

Table 2: Comparison of Conditions for a Model Reaction Prone to Decarboxylation

ParameterStandard Thermal MethodLow-Temp Photoredox Method
Catalyst Copper(I) oxide or Pd(OAc)₂Organic Photoredox Catalyst
Energy Input Thermal (140-180 °C)Visible Light (Blue LED)
Typical Temperature High (often >150 °C)Low (Room Temp to 55 °C)
Common Solvents NMP, Quinoline, DMSODMSO, MeCN
Risk of Decarboxylation High, especially for ortho-substituted acidsVery Low
Key Advantage Established, simple setupBroad functional group tolerance, mild
Reference [10][12][13]
Mechanistic Visualizations

The following diagrams illustrate the key chemical principles discussed in this guide.

G Mechanism: Thermal Decarboxylation (SE1 Pathway) start Electron-Deficient Benzoic Acid (Ar-COOH) intermediate Aryl Anion Intermediate (Ar⁻) + H⁺ start->intermediate Rate-Determining Step: Heterolytic Cleavage (Requires High Temp) co2 CO₂ intermediate->co2 product Decarboxylated Product (Ar-H) intermediate->product Rapid Protonation

G

References
  • Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess.[Link]

  • Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan.[Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition.[Link]

  • Mechanisms of decarboxylation of ortho-substituted benzoic acids. ResearchGate.[Link]

  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Nature Communications.[Link]

  • The ortho-Substituent Effect on the Ag-Catalysed Decarboxylation of Benzoic Acids. ResearchGate.[Link]

  • Decarboxylation of halogenated benzoic acids or esters.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.[Link]

  • Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation. Organic Letters.[Link]

  • Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Taylor & Francis Online.[Link]

  • Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. ResearchGate.[Link]

  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry.[Link]

  • Ag-catalysed protodecarboxylation of ortho substituted benzoic acids. The Royal Society of Chemistry.[Link]

  • Intermediacy of Copper(I) under Oxidative Conditions in the Aerobic Copper-Catalyzed Decarboxylative Thiolation of Benzoic Acids. ResearchGate.[Link]

  • Catalytic decarboxylation of benzoic acid. Industrial & Engineering Chemistry Product Research and Development.[Link]

  • Decarboxylation. Wikipedia.[Link]

  • Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Semantic Scholar.[Link]

  • Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society.[Link]

  • Hunsdiecker reaction. Wikipedia.[Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.[Link]

  • Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. ResearchGate.[Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.[Link]

  • Process for decarboxylation of halogenated aromatic carboxylic acids.
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer.[Link]

  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200.[Link]

  • Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. The Royal Society of Chemistry.[Link]

Sources

Technical Guide: Stability Profile of the 2-(2,2-Difluoropropoxy) Moiety in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the 2-(2,2-difluoropropoxy) moiety, structured as a high-level troubleshooting and optimization resource for medicinal chemists and process scientists.

Executive Summary & Chemical Context

The 2,2-difluoropropoxy group (


) is a strategic fluorinated motif used in medicinal chemistry to modulate lipophilicity (

) and block metabolic oxidation at the alkyl chain. While the C–F bond is generally inert to reduction and oxidation, this moiety exhibits a specific vulnerability to base-mediated dehydrofluorination .

This guide addresses the stability limits of this group, the mechanistic causes of degradation, and protocols to prevent yield loss during synthesis and workup.

The Core Stability Issue: Dehydrofluorination

The primary failure mode for the 2,2-difluoropropoxy moiety under basic conditions is the elimination of hydrogen fluoride (HF), resulting in the formation of a vinyl ether or an allyl ether derivative.

Mechanistic Causality

The instability arises from the electron-withdrawing nature of the gem-difluoro (


) group and the ether oxygen. These atoms significantly increase the acidity of the adjacent protons (C-H acidity), making them susceptible to abstraction by strong bases.[1]
  • 
    -Protons (
    
    
    
    ):
    These are acidified by the inductive effect of both the oxygen and the fluorine atoms. Deprotonation here leads to
    
    
    -elimination of a fluoride ion, forming a vinyl ether .
  • 
    -Protons (
    
    
    
    ):
    These are acidified by the gem-difluoro group. Deprotonation leads to
    
    
    -elimination of a fluoride ion, forming an allyl ether .
Reaction Pathway Visualization

The following diagram illustrates the competing degradation pathways triggered by basic conditions.

Dehydrofluorination Reactant 2-(2,2-Difluoropropoxy) Moiety R-O-CH2-CF2-CH3 TS_Alpha Carbanion Intermediate A (Deprotonation at α-CH2) Reactant->TS_Alpha Path A: α-Proton Abstraction (E1cB-like) TS_Gamma Carbanion Intermediate B (Deprotonation at γ-CH3) Reactant->TS_Gamma Path B: γ-Proton Abstraction Base Strong Base (e.g., t-BuOK, NaH) Base->TS_Alpha Base->TS_Gamma Prod_Vinyl Vinyl Ether Product (R-O-CH=CF-CH3) Mass: M-20 TS_Alpha->Prod_Vinyl - F⁻ (Elimination) Prod_Allyl Allyl Ether Product (R-O-CH2-CF=CH2) Mass: M-20 TS_Gamma->Prod_Allyl - F⁻ (Elimination)

Figure 1: Divergent elimination pathways for 2,2-difluoropropoxy ethers under basic conditions. Path A is often favored due to the combined inductive effects of Oxygen and Fluorine.

Troubleshooting Guide & FAQs

Scenario 1: "I am observing a byproduct with a mass of [M-20] in LCMS."

Diagnosis: You are seeing the dehydrofluorinated product (Loss of HF: H=1 + F=19 = 20 Da). Root Cause: The reaction conditions or workup involved a base strong enough to trigger E2 or E1cB elimination.[1] Corrective Action:

  • Check Base Strength: Avoid alkoxides (t-BuOK, NaOMe) or amides (LDA, LiHMDS) if possible.

  • Temperature Control: Elimination rates increase exponentially with temperature. If strong base is required for another part of the molecule, conduct the reaction at -78°C or 0°C and quench immediately.

  • Switch Reagents: Use non-nucleophilic, weaker bases like

    
     or DBU if the pKa allows.
    
Scenario 2: "Can I use NaH to alkylate a nitrogen on the same scaffold?"

Risk Assessment: High. Explanation: Sodium Hydride (NaH) is a strong base. While it is intended to deprotonate the nitrogen, excess NaH can deprotonate the


-methylene of the difluoropropoxy group.
Protocol Adjustment: 
  • Use a stoichiometric amount of NaH (1.0 - 1.05 eq). Do not use excess.

  • Consider using

    
     in DMF or Acetone if the nitrogen is sufficiently acidic (e.g., phenols, sulfonamides).
    
Scenario 3: "The compound decomposes during silica gel chromatography."

Diagnosis: The degradation might not be base-mediated, but rather acid-mediated hydrolysis, OR the silica slurry is slightly basic (depending on the brand). Verification:

  • Acid Sensitivity: While less common than base instability, the vinyl ether formed (trace amounts) can hydrolyze rapidly in acidic silica.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) to neutralize acidity, but ensure the TEA is flushed out if your compound is base-sensitive. Note: Neutral alumina is often a safer stationary phase for fluorinated ethers.

Stability Data & Reagent Compatibility Table

The following table summarizes the compatibility of the 2-(2,2-difluoropropoxy) moiety with common laboratory reagents.

Reagent ClassSpecific ReagentCompatibilityNotes
Weak Bases

,

, Pyridine
Stable Safe for workups and mild alkylations.
Amine Bases

, DIPEA
Stable Generally safe at RT; elevated temps may cause slow degradation.
Strong Bases

,

(aq)
Conditional Stable in dilute aqueous solution at RT. Unstable in hot alcohol.
Alkoxides

,

,

Unstable High risk of rapid dehydrofluorination (E2 mechanism).
Super Bases LDA, n-BuLi, NaHUnstable Will cause rapid decomposition. Requires cryogenic conditions (-78°C).
Acids

,

Stable The C-F bond is robust to acid; however, avoid prolonged reflux.

Recommended Experimental Protocols

Protocol A: Safe Workup for 2,2-Difluoropropoxy Compounds

Standard aqueous workups can inadvertently cause degradation if pH spikes.

  • Quenching: If the reaction mixture is basic, quench by pouring into a saturated Ammonium Chloride (

    
    )  solution (pH ~5-6) rather than water or brine. This buffers the solution immediately.
    
  • Extraction: Use Ethyl Acetate or DCM.

  • Washing: Wash organic layer with water, then brine. Avoid 1M NaOH washes to remove impurities; use saturated

    
     instead.
    
  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (basic).
  • Concentration: Do not heat the water bath above 40°C during rotary evaporation.

Protocol B: Synthesis of 2-(2,2-difluoropropoxy)arenes

To install this group via nucleophilic aromatic substitution (


) or Mitsunobu reaction without degrading the reagent.
  • Reagent: 2,2-difluoropropan-1-ol.[2]

  • Method (Mitsunobu):

    • Reagents:

      
      , DIAD.
      
    • Solvent: THF, 0°C to RT.

    • Advantage:[3] Avoids strong bases entirely.

  • Method (

    
    ): 
    
    • Base:

      
       (Cesium Carbonate).
      
    • Solvent: DMF or DMSO.

    • Temperature: 60-80°C.

    • Note: Cesium carbonate is preferred over NaH because it provides a "soft" deprotonation of the alcohol, minimizing the concentration of free alkoxide that could trigger self-elimination.

References

  • BenchChem Application Notes. (2025). Reaction of 2,2-Difluoropropane with Strong Bases: Dehydrofluorination Protocols. Retrieved from 1

  • Swallow, S. (2015).[4] Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[4] 4[4]

  • Bhattarai, P., et al. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. 6

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Standards for 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid , a key intermediate in many modern synthetic pathways. We will delve into the rationale behind methodological choices, compare analytical techniques, and provide a framework for robust method validation in line with international regulatory standards.

The Critical Role of Purity for Pharmaceutical Intermediates

The purity of an intermediate like 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid directly impacts the quality and impurity profile of the final API. Uncontrolled impurities can lead to downstream reaction side products, reduced yield, and potentially toxic components in the final drug product. Therefore, a well-characterized, validated, and sensitive analytical method for purity determination is not just a quality control measure but a critical component of process understanding and control.

Primary Analytical Approach: High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC with UV detection is the workhorse for purity analysis of aromatic carboxylic acids due to its robustness, reproducibility, and the strong UV chromophore present in the benzoic acid ring.[1][2][3]

Recommended HPLC Method Parameters

A robust starting point for the analysis of 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid is a gradient reversed-phase HPLC method. The difluoro-propoxy and fluoro substitutions increase the lipophilicity of the molecule compared to unsubstituted benzoic acid, necessitating a well-considered mobile phase composition.[4]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides a good balance of efficiency, resolution, and backpressure for routine analysis. The C18 stationary phase offers excellent hydrophobic retention for the analyte.
Mobile Phase A 0.1% Phosphoric Acid in WaterAn acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and increased retention on the reversed-phase column.[5]
Mobile Phase B AcetonitrileA common organic modifier that provides good peak shape and elution strength for a wide range of compounds.
Gradient 30% B to 95% B over 20 minA gradient elution is necessary to ensure the elution of potential impurities with a wide range of polarities, from more polar starting materials to less polar byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe aromatic ring of the benzoic acid derivative provides strong absorbance at this wavelength. A Diode Array Detector (DAD) can be used to assess peak purity.[6]
Experimental Workflow: HPLC Purity Determination

The general workflow for determining the purity of a batch of 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid is a systematic process designed to ensure accurate and reliable results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Standard_Prep Prepare Reference Standard Solution System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution Injection Inject Standard & Sample Sample_Prep->Injection System_Suitability->Injection If SST passes Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report Impurity_Relationship cluster_synthesis Synthetic Process API 2-(2,2-Difluoro-propoxy)- 4-fluoro-benzoic acid Isomer Positional Isomer API->Isomer Side Reaction Degradant Hydrolysis Product (4-Fluoro-2-hydroxybenzoic acid) API->Degradant Degradation SM1 2,4-Difluorobenzoic acid (Starting Material) SM1->API SM2 2,2-Difluoro-1-propanol (Starting Material) SM2->API

Caption: Relationship between the target molecule and its potential process-related impurities.

Comparison with Alternative Analytical Technologies

While HPLC-UV is a robust primary method, other techniques can offer complementary information, especially for impurity identification and trace-level analysis.

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection. [2]Robust, reproducible, cost-effective, good for quantification.Limited peak capacity for very complex samples, requires chromophores for detection.Routine purity testing and quality control.
UPLC-UV Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. [7]Faster analysis times, higher resolution, and greater sensitivity than HPLC. [7]Requires specialized high-pressure instrumentation.High-throughput screening, resolving closely eluting impurities.
LC-MS Combines the separation power of LC with the mass identification capabilities of Mass Spectrometry. [8]Provides molecular weight information for peak identification, highly sensitive and specific. [3]Higher instrumentation cost and complexity, signal response can be variable for quantification.Impurity identification and characterization, analysis of trace-level impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry.Excellent for volatile impurities like residual solvents.Not suitable for non-volatile and thermally labile compounds like benzoic acids.Analysis of residual solvents.

Ensuring Method Reliability: Validation According to ICH Q2(R1)

Validation of the analytical procedure is mandatory to demonstrate its suitability for the intended purpose. [9][10]The key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1). [11][12]

Experimental Protocols for Method Validation

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Protocol:

    • Analyze a blank (diluent).

    • Analyze a solution of the 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid reference standard.

    • Analyze solutions of known related impurities.

    • Spike the analyte with known impurities and demonstrate that all peaks are well-resolved (Resolution > 1.5).

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and demonstrate peak purity of the main peak using a DAD detector.

2. Linearity:

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal test concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo (if a drug product) or a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery for each sample.

    • The mean recovery should be within 98.0% to 102.0%.

4. Precision (Repeatability and Intermediate Precision):

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

5. Limit of Quantitation (LOQ):

  • Objective: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Inject six preparations at this concentration and demonstrate acceptable precision (RSD ≤ 10%).

6. Robustness:

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary key HPLC parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Organic composition of mobile phase (± 2%)

    • Analyze the system suitability solution under each condition and ensure that system suitability criteria (e.g., resolution, tailing factor) are still met.

Conclusion

The establishment of a robust, validated HPLC method is paramount for ensuring the quality and purity of 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid. The presented HPLC-UV method provides a solid foundation for routine quality control. For comprehensive impurity profiling and identification, complementary techniques such as UPLC and LC-MS offer significant advantages in speed, resolution, and specificity. Adherence to the principles of method validation outlined in ICH Q2(R1) ensures that the analytical data generated is reliable, reproducible, and fit for purpose in a regulated drug development environment.

References

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

  • USP-NF. 〈621〉 Chromatography. Available at: [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. Available at: [Link]

  • Google Patents. Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available at: [Link]

  • European Medicines Agency. NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. Available at: [Link]

  • Pharmaceutical Technology. The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Available at: [Link]

  • USP. <621> CHROMATOGRAPHY. Available at: [Link]

  • ResearchGate. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. Available at: [Link]

  • CHIMIA. Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Available at: [Link]

  • Waters. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Available at: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Available at: [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available at: [Link]

  • University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Research Square. IMPURITY PROFILING OF PHARMACEUTICALS. Available at: [Link]

  • USP-NF. <621> Chromatography. Available at: [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • Wikipedia. Electrolysis of water. Available at: [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Carboxylic Acid and Fluoro-Ether Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth comparison of the IR spectral signatures of two important functional groups: carboxylic acids and fluoro-ethers. Understanding their distinct vibrational modes is crucial for accurate structural elucidation and quality control in complex molecular environments.

The Foundation: Understanding Molecular Vibrations

Infrared spectroscopy operates on the principle that chemical bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. An IR spectrum is a plot of this absorption, typically represented as percent transmittance versus wavenumber (cm⁻¹), which is inversely proportional to the wavelength of light. The resulting pattern of absorption peaks serves as a unique "fingerprint" for the molecule, revealing the presence of specific functional groups.

The Carboxylic Acid Signature: A Tale of Two Bonds and a Broad O-H

The carboxylic acid group (-COOH) is one of the most readily identifiable functionalities in an IR spectrum due to its highly characteristic absorption bands. Its spectral features are dominated by the interplay of the hydroxyl (O-H) and carbonyl (C=O) groups, often broadened and shifted by strong intermolecular hydrogen bonding.

A hallmark of the carboxylic acid is an intensely broad O-H stretching vibration that typically spans from 2500 cm⁻¹ to 3300 cm⁻¹ .[2] This exceptional broadness is a direct consequence of the formation of stable hydrogen-bonded dimers in the condensed phase. The O-H stretch often appears as a wide trough that can even obscure the C-H stretching signals around 3000 cm⁻¹.

The carbonyl (C=O) stretch of a carboxylic acid gives rise to a strong and sharp absorption peak. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this peak is typically observed around 1700-1725 cm⁻¹ .[2] Conjugation with a double bond or an aromatic ring can lower this frequency to the 1680-1715 cm⁻¹ range. The free, non-hydrogen-bonded (monomeric) C=O stretch, observable in dilute solutions in non-polar solvents, appears at a higher frequency, around 1760 cm⁻¹ .

Finally, the carbon-oxygen (C-O) single bond stretch of a carboxylic acid provides another diagnostic peak, appearing as a medium to strong absorption in the 1210-1320 cm⁻¹ region.[2]

G cluster_0 Carboxylic Acid Dimer cluster_1 Key Vibrational Modes R-C(=O)OH_1 R-C(=O)OH R-C(=O)OH_2 R-C(=O)OH R-C(=O)OH_1->R-C(=O)OH_2 Hydrogen Bonds OH_stretch O-H Stretch (Broad, 2500-3300 cm⁻¹) CO_double_stretch C=O Stretch (Strong, Sharp, ~1700-1760 cm⁻¹) CO_single_stretch C-O Stretch (Medium, ~1210-1320 cm⁻¹)

Caption: Carboxylic acid dimerization and key IR vibrational modes.

The Fluoro-Ether Signature: The Influence of Electronegativity

Fluoro-ethers are characterized by the presence of a C-O-C ether linkage where one or more of the alkyl groups are substituted with fluorine atoms. The high electronegativity of fluorine significantly influences the bond polarities and, consequently, the IR absorption frequencies.

The most prominent features in the IR spectrum of a fluoro-ether are the C-O and C-F stretching vibrations. These absorptions are typically strong and occur in the "atmospheric window" region of the IR spectrum, between 750 cm⁻¹ and 1250 cm⁻¹ .[3] The C-O-C asymmetric stretch in fluorinated ethers is a strong band, often found in the 1000-1300 cm⁻¹ region. The exact position is sensitive to the degree and location of fluorination.

The C-F stretching vibrations also give rise to very strong and characteristic absorptions, typically in the range of 1000-1400 cm⁻¹ . The presence of multiple fluorine atoms often results in several strong bands in this region. The intensity of these C-F and C-O bands is a key feature; the integrated IR spectra of fluorinated ethers are generally more intense than those of their analogous alkanes.[3]

G cluster_0 Fluoro-ether Structure cluster_1 Key Vibrational Modes Fluoroether R-CF₂-O-R' COC_stretch C-O-C Stretch (Strong, ~1000-1300 cm⁻¹) CF_stretch C-F Stretch (Very Strong, ~1000-1400 cm⁻¹)

Caption: Fluoro-ether structure and key IR vibrational modes.

Head-to-Head Comparison: Carboxylic Acid vs. Fluoro-Ether

The IR spectra of carboxylic acids and fluoro-ethers are strikingly different, allowing for unambiguous differentiation. The following table summarizes the key distinguishing features.

FeatureCarboxylic AcidFluoro-Ether
O-H Stretch Very broad, strong absorption from 2500-3300 cm⁻¹Absent
C=O Stretch Strong, sharp absorption around 1700-1760 cm⁻¹Absent
C-O Stretch Medium to strong absorption at 1210-1320 cm⁻¹Strong C-O-C stretch at 1000-1300 cm⁻¹
C-F Stretch AbsentVery strong, often multiple bands at 1000-1400 cm⁻¹
Key Differentiator Presence of the very broad O-H and strong C=O stretchesPresence of very strong C-F and C-O-C stretches in the fingerprint region and absence of O-H and C=O peaks

Experimental Protocol: Acquiring an IR Spectrum via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its simplicity and minimal sample preparation requirements.[4][5][6][7]

G Start Start Clean_Crystal Clean ATR Crystal with a suitable solvent (e.g., isopropanol) Start->Clean_Crystal Background_Scan Perform a background scan Clean_Crystal->Background_Scan Apply_Sample Apply a small amount of liquid or solid sample to the crystal Background_Scan->Apply_Sample Apply_Pressure Apply pressure to ensure good contact (for solids) Apply_Sample->Apply_Pressure Collect_Spectrum Collect the sample spectrum Apply_Pressure->Collect_Spectrum Clean_Up Clean the ATR crystal Collect_Spectrum->Clean_Up End End Clean_Up->End

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Step-by-Step Methodology:

  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal surface with a lint-free wipe soaked in a volatile solvent such as isopropanol or acetone to remove any residues from previous measurements. Ensure the crystal is completely dry before proceeding.

  • Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, water vapor) and the instrument itself, ensuring they do not appear in the final sample spectrum.

  • Sample Application:

    • For Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

    • For Solids: Place a small amount of the solid powder or film onto the crystal.

  • Applying Pressure (for solids): For solid samples, use the instrument's pressure arm to press the sample firmly and evenly against the crystal.[5] This ensures intimate contact, which is crucial for obtaining a high-quality spectrum.

  • Data Collection: Initiate the sample scan. The instrument will irradiate the sample and record the resulting spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement is complete, clean the sample from the ATR crystal using an appropriate solvent and a lint-free wipe.

Conclusion

The infrared spectra of carboxylic acids and fluoro-ethers are highly distinctive, providing clear and reliable means for their identification. The presence of a very broad O-H stretch coupled with a strong C=O stretch is a definitive indicator of a carboxylic acid. Conversely, the absence of these features and the presence of very strong C-O and C-F stretching bands in the fingerprint region are characteristic of a fluoro-ether. By understanding these fundamental differences and employing straightforward experimental techniques like ATR-FTIR, researchers can confidently characterize and differentiate these important functional groups in their daily work.

References

  • Ball, D. W., & T. M. P. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal, 4, 19-28. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Northern Illinois. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2016). Comparative Study Of Functional Groups In Natural Fibers: Fourier Transform Infrared Analysis (FTIR). Retrieved from [Link]

  • Senpai Learn. (2015, March 2). FTIR Analysis (ATR Infrared spectroscopy) OFFICIAL [Video]. YouTube. [Link]

  • ACS Publications. (1950). Fluorinated Ethers. Journal of the American Chemical Society. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a proven method for optimizing pharmacological profiles. The simple benzoic acid scaffold, a common structural motif, serves as an excellent platform to explore the profound impact of this single-atom substitution. This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated benzoic acid derivatives, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery efforts.

The rationale for fluorination is rooted in the unique physicochemical properties of the fluorine atom. Its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond can dramatically alter a molecule's behavior in a biological system.[1] Judicious placement of fluorine can enhance metabolic stability, modulate acidity (pKa), improve membrane permeability, and increase binding affinity to the target protein.[2][3]

The Physicochemical Divide: How Fluorine Changes the Game

The position of a fluorine atom on the benzoic acid ring directly influences its fundamental chemical properties, which in turn dictates its biological activity. The most immediate effects are seen on the molecule's acidity and lipophilicity.

The "ortho effect" is a classic example, where a fluorine atom at the 2-position significantly increases the acidity of the carboxylic acid group compared to its meta (3-position) or para (4-position) isomers.[2] This is due to a combination of through-space inductive effects and the potential for stabilizing intramolecular hydrogen bonding in the resulting carboxylate anion.[2]

Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers

Property Benzoic Acid 2-Fluorobenzoic Acid 3-Fluorobenzoic Acid 4-Fluorobenzoic Acid
pKa 4.20 3.27[2] 3.86[2] 4.14

| LogP | 1.87 | 1.99 | 2.03 | 2.14 |

Note: LogP values are predicted and serve as an indication of lipophilicity.

This modulation of pKa is critical, as it affects the ionization state of the molecule at physiological pH, influencing solubility, cell permeability, and the ability to interact with target proteins.

Comparative Biological Activity: Case Studies

Enzyme Inhibition: A Subtle Influencer

Fluorine's impact on enzyme inhibition is not always a straightforward increase in potency. A study on a series of fluorinated benzils (which contain a related structural motif) as inhibitors of mammalian carboxylesterases (CEs) provides a nuanced example. While the fluorinated analogs were potent inhibitors, the fluorination did not dramatically increase potency compared to the parent non-fluorinated benzil.[5]

Table 2: Comparative Inhibition of Human Carboxylesterase (hCE1) by Benzil and a Fluorinated Analog

Compound Structure Inhibitor Type Ki (nM) for hCE1[5]
Benzil Non-fluorinated Reversible 45.1

| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione | Fluorinated | Reversible | Potent, but specific value not listed for hCE1; Ki of 3.3 nM for rCE[5] |

This highlights a key principle: fluorine's effect is highly context-dependent. It can alter electronic distribution and conformation to either improve or subtly modify the fit within an enzyme's active site.[6] The proposed mechanism involves the nucleophilic attack of a catalytic serine residue on one of the carbonyl groups of the benzil moiety, forming a stable tetrahedral intermediate that inhibits the enzyme.[5]

Antibacterial Activity: Leveraging Lipophilicity and SAR

In the development of novel antibacterial agents, structure-activity relationships (SAR) are paramount. A study of fluorobenzoylthiosemicarbazide derivatives demonstrates how fluorine substitution impacts antibacterial efficacy against Gram-positive bacteria.

Table 3: Minimum Inhibitory Concentration (MIC) of Fluorobenzoylthiosemicarbazide Derivatives against S. aureus [3]

Compound ID Fluorobenzoyl Position N4-Aryl Substituent S. aureus ATCC 25923 MIC (µg/mL)
15a meta 3-CF₃ 3.91
15b meta 4-CF₃ 7.82
16b para 4-CF₃ 7.82

| 7a | meta | 3-Cl | >125 |

The data reveals that fluorinated substituents, particularly the trifluoromethyl (CF₃) group, can confer significant antibacterial potency. The lower MIC value for compound 15a suggests a favorable interaction profile with the bacterial target.[3] This enhanced activity is often attributed to increased lipophilicity, which can improve the compound's ability to penetrate the bacterial cell wall.[7]

Metabolic Stability: Blocking the Path of Degradation

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability.[8][9] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[1] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, chemists can effectively block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[10]

Visualizing the Comparison: Workflows and Mechanisms

Diagrams are essential for conceptualizing the complex decision-making and mechanistic processes in drug discovery.

G cluster_0 Candidate Selection cluster_1 In Vitro Comparative Assays cluster_2 Data Analysis & Decision A Non-Fluorinated Benzoic Acid Scaffold B Fluorinated Analog (e.g., 2-F, 3-F, 4-F) A->B Synthesize C Binding Affinity (Fluorescence Polarization) A->C D Enzyme Inhibition (IC50 Determination) A->D E Cell Permeability (PAMPA) A->E F Metabolic Stability (Microsomal Assay) A->F B->C B->D B->E B->F G Compare Data: - Kd / Ki - IC50 - Pe - t1/2, CLint C->G D->G E->G F->G H Select Lead Candidate for In Vivo Studies G->H

Caption: Comparative workflow for evaluating fluorinated vs. non-fluorinated scaffolds.

G cluster_0 Non-Fluorinated Scaffold cluster_1 Fluorinated Scaffold A Benzoic Acid Derivative (Metabolic 'Soft Spot' at C4) B CYP450 Enzyme A->B Incubation C Hydroxylated Metabolite (Rapid Clearance) B->C Oxidation D 4-Fluorobenzoic Acid Derivative E CYP450 Enzyme D->E Incubation F No Reaction at C4 (Increased Stability) E->F Metabolism Blocked

Sources

Safety Operating Guide

Operational Protocol: Safe Disposal of 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid is a specialized fluorinated building block. Unlike standard organic acids, its disposal is governed by the high stability of its Carbon-Fluorine (C-F) bonds and the potential for hazardous decomposition products.

This guide replaces generic "down the drain" mentality with a containment-to-destruction workflow. The core objective is to prevent the release of persistent organofluorines into the water table and to manage the generation of Hydrogen Fluoride (HF) during thermal destruction.

Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Molecular Class Halogenated Aromatic AcidDO NOT mix with non-halogenated solvents.
Acidity Weak Organic Acid (pKa ~3-4)Corrosive to tissue; incompatible with strong bases.
Thermal Stability High (C-F Bond Energy ~485 kJ/mol)Requires high-temperature incineration (>1100°C).
Combustion Product Hydrogen Fluoride (HF) CRITICAL: Incineration requires alkaline scrubbing.
Physical State Solid (Crystalline Powder)Dust inhalation hazard; requires particulate control.

The "Self-Validating" Segregation System

Safety in chemical disposal relies on segregation logic that prevents cross-reactivity. For this specific molecule, we utilize a "Halogenated Acid" waste stream.

The Rule of Causality:

  • Why not mix with strong bases? Neutralization of benzoic acid derivatives is exothermic. In a waste container, uncontrolled heat can pressurize the vessel or volatilize other waste components.

  • Why separate from non-halogenated organics? Non-halogenated waste (e.g., acetone, ethanol) is often used as fuel blending for cement kilns. Fluorinated compounds can corrode standard kiln linings and release HF, violating emissions permits.

Compatibility Matrix
Waste StreamStatusScientific Rationale
Halogenated Organic Solvents COMPATIBLE Similar incineration pathway (requires scrubbing).
Aqueous Acidic Waste CONDITIONAL Only if <5% organic content. Otherwise, treat as organic.
Strong Oxidizers FORBIDDEN Risk of violent oxidation of the propoxy ether linkage.
Strong Bases (Caustics) FORBIDDEN Exothermic acid-base reaction; heat generation.
Non-Halogenated Organics FORBIDDEN Contaminates "clean" fuel-blending streams.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Ensure the material is stable for transport.

  • State Assessment:

    • If Solid: Keep in original container if possible. If transferring, use HDPE (High-Density Polyethylene) . Glass is acceptable but HDPE is preferred to eliminate breakage risk during compaction.

    • If Solution (Mother Liquor): Ensure the solvent is compatible (e.g., DCM, Ethyl Acetate). If dissolved in water/methanol, verify pH is < 4 to prevent salt precipitation which can clog waste injectors.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Mandatory Text: "Hazardous Waste - Halogenated Organic Acid."

    • Constituent Listing: Write out the full chemical name. Do not use abbreviations or structure codes.

Phase 2: Waste Stream Management (RCRA/EHS)

Objective: Regulatory Compliance.

  • RCRA Classification: While this specific molecule may not have a specific "P" or "U" list code, it defaults to D002 (Corrosive) if pH < 2, and must be treated as a Halogenated Organic .

  • Lab Packing: Small containers (< 5L) should be "Lab Packed."

    • Place the sealed primary container into a larger drum (30 or 55 gallon) lined with absorbent material (vermiculite).

    • Critical Step: Ensure the drum inventory explicitly lists "Organofluorine Compound" to alert the incineration facility of HF generation potential.

Phase 3: Emergency Spill Response

Scenario: 10g bottle drops and shatters.

  • Evacuate & Ventilate: Dust may cause respiratory distress.[1]

  • PPE: Nitrile gloves (double layer), safety goggles, N95 or P100 respirator.

  • Dry Cleanup: Do NOT spray water initially (spreads contamination).

    • Cover spill with dry absorbent pads or sodium bicarbonate (to neutralize acidity gently).

    • Sweep carefully to avoid dust generation.

  • Final Wash: Clean surface with soap and water; collect all rinsate as Halogenated Aqueous Waste .

The "Why": Incineration & HF Capture

Researchers often ask why segregation is strict. The answer lies in the combustion physics of the C-F bond.

When 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid is incinerated, it follows this simplified stoichiometry:



Standard incinerators release this HF gas, which forms Hydrofluoric Acid upon contact with atmospheric moisture, destroying smokestacks and harming the environment. Specialized facilities use a Scrubber system.

Visualizing the Destruction Pathway

The following diagram illustrates the lifecycle from your bench to final destruction, highlighting the critical HF capture step.

DisposalWorkflow Substance 2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid Decision State Assessment Substance->Decision SolidWaste Solid Waste (HDPE Container) Decision->SolidWaste Powder/Crystal LiquidWaste Liquid Waste (Halogenated Solvent) Decision->LiquidWaste Mother Liquor LabPack Lab Pack / Bulking (Segregated from Non-Halogens) SolidWaste->LabPack LiquidWaste->LabPack Incinerator High-Temp Incinerator (1100°C - 1300°C) LabPack->Incinerator Transport Reaction Combustion: Generates HF Gas Incinerator->Reaction Scrubber Alkaline Scrubber (Ca(OH)2 Spray) Reaction->Scrubber Flue Gas Stream Result Inert Salts (CaF2) + Clean Flue Gas Scrubber->Result Neutralization

Figure 1: Cradle-to-Grave destruction pathway. Note the critical intervention of the Alkaline Scrubber to neutralize hydrogen fluoride gas generated during combustion.

References & Regulatory Grounding

  • US Environmental Protection Agency (EPA). "Hazardous Waste Listings & Characteristics (RCRA)." Defines the framework for identifying halogenated organic wastes and corrosivity (D002). [Link]

  • Torch-Air Environmental. "Hydrogen Fluoride Scrubbing Technologies." Technical basis for the requirement of alkaline scrubbing in organofluorine incineration. [Link]

  • American Chemical Society (ACS). "Identifying and Handling Hazardous Waste in Academic Laboratories." General guidelines for segregation of organic acids. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,2-Difluoro-propoxy)-4-fluoro-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.